molecular formula C20H21N3O4S B2417791 2-(4-(isopropylsulfonyl)phenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1207047-25-3

2-(4-(isopropylsulfonyl)phenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2417791
CAS No.: 1207047-25-3
M. Wt: 399.47
InChI Key: LMAPZTRZZGPEFK-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-(4-(isopropylsulfonyl)phenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the process of DNA repair and genomic stability.

Mode of Action

This compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from repairing DNA damage in cells, which can lead to cell death, particularly in cells that are already deficient in certain DNA repair pathways.

Result of Action

The molecular effect of this compound’s action is the induction of DNA damage. On a cellular level, this can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are deficient in certain DNA repair pathways .

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13(2)28(26,27)15-9-7-14(8-10-15)11-19(24)21-12-18-16-5-3-4-6-17(16)20(25)23-22-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAPZTRZZGPEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.